ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Description
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a bicyclic indazole derivative featuring a tetrahydro ring system fused to the indazole core. The compound contains a ketone group at position 7 and an ethyl ester substituent at position 3. Its molecular formula is reported inconsistently across sources: C₁₀H₁₂N₂O₃ (inferred from structural analogs) or C₁₄H₁₄N₄O₃ (as per product information in ), leading to unresolved discrepancies in molecular weight (208.21 vs. 286.29) . The CAS Registry Number is 2624296-98-4, though this conflicts with other analogs listed in . Safety data indicate warnings for inhalation, skin/eye irritation, and flammability, necessitating careful handling .
Properties
IUPAC Name |
ethyl 7-oxo-2,4,5,6-tetrahydroindazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9-6-4-3-5-7(13)8(6)11-12-9/h2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLFPYFSAQLHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=O)C2=NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-keto esters. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst can yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives.
Scientific Research Applications
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Key Observations:
Positional Isomerism : The target compound and its 5-oxo analog (CAS 913558-33-5) differ only in the ketone position (C7 vs. C5), which may influence hydrogen bonding and crystal packing .
Functional Group Variation : Replacing the ethyl ester with a carboxylic acid (CAS 6076-13-7) reduces lipophilicity, affecting bioavailability in drug design .
Research Findings and Data Gaps
- Synthetic Routes : Analogs like the 5-oxo derivative are synthesized via cyclization reactions, as described in . Similar methods may apply to the target compound, though explicit protocols are unreported .
- Safety Profiles : The target compound’s hazards (e.g., flammability) are more extensively documented than its analogs, suggesting unique handling requirements .
Biological Activity
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 175396-30-2) is a heterocyclic compound belonging to the indazole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 208.21 g/mol
- CAS Number : 175396-30-2
The compound features a 7-oxo group and a tetrahydroindazole structure, which contributes to its reactivity and biological properties.
This compound primarily targets CHK1 and CHK2 kinases , as well as the human serum and glucocorticoid-dependent kinase (SGK) . These kinases are crucial for regulating cell cycle progression and cellular responses to stress. The inhibition of these kinases can lead to:
- Disruption of cell cycle regulation
- Induction of apoptosis in cancer cells
- Modulation of cellular volume control mechanisms.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can induce cell death in tumor cells through the activation of apoptotic pathways. For example, studies have reported GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against human tumor cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Preliminary studies suggest effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hydrazine derivatives with β-keto esters under acidic conditions. This method allows for the formation of the desired indazole derivative with high yield and purity.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its ability to penetrate biological membranes makes it a candidate for further development as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-Oxo-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxylate | Similar indazole core | Anticancer properties |
| Ethyl 1-(4-Methoxyphenyl)-7-Oxo-Tetrahydro-Pyrazolo[3,4-c]Pyridine | Pyrazolo ring addition | Antitumor activity |
This compound is unique due to its structural features that influence its reactivity and biological activity compared to similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
